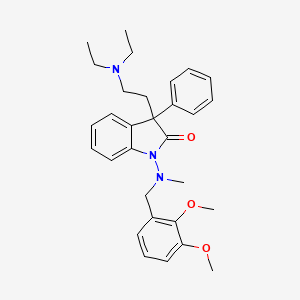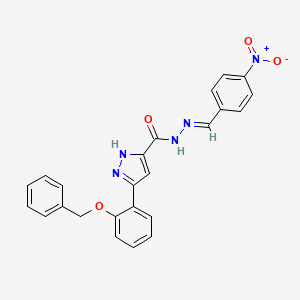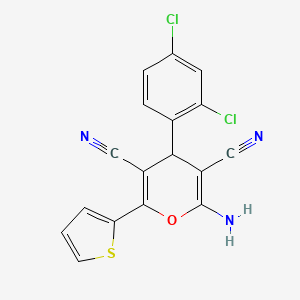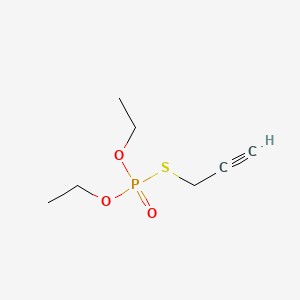![molecular formula C11H12O2 B12007370 1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene] CAS No. 183-24-4](/img/structure/B12007370.png)
1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,3’-Dihydrospiro[[1,3]dioxolane-2,2’-indene] is a unique organic compound with the molecular formula C11H12O2 It is characterized by a spirocyclic structure, which includes a dioxolane ring fused to an indene moiety
Preparation Methods
The synthesis of 1’,3’-dihydrospiro[[1,3]dioxolane-2,2’-indene] typically involves the reaction of indene with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1’,3’-Dihydrospiro[[1,3]dioxolane-2,2’-indene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’,3’-Dihydrospiro[[1,3]dioxolane-2,2’-indene] has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Research into its biological activity includes studies on its potential as a pharmaceutical intermediate.
Medicine: It may be explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1’,3’-dihydrospiro[[1,3]dioxolane-2,2’-indene] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1’,3’-Dihydrospiro[[1,3]dioxolane-2,2’-indene] can be compared with similar compounds such as:
2’,3’-dihydrospiro[1,3-dioxolane-2,1’-indene]-3’-one: This compound has a similar spirocyclic structure but with a ketone functional group.
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.1]heptane-3’,2’'-[1,3]dioxolane]: This compound features a more complex spirocyclic system with additional rings.
The uniqueness of 1’,3’-dihydrospiro[[1,3]dioxolane-2,2’-indene] lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
183-24-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,2'-1,3-dioxolane] |
InChI |
InChI=1S/C11H12O2/c1-2-4-10-8-11(7-9(10)3-1)12-5-6-13-11/h1-4H,5-8H2 |
InChI Key |
AVAUMROQKAQZMD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-dichlorophenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007292.png)

![[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12007308.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12007316.png)

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007341.png)


![4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B12007360.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007378.png)



